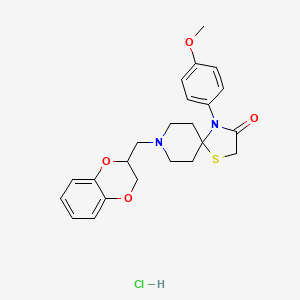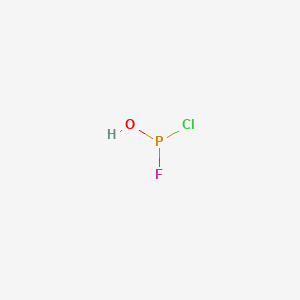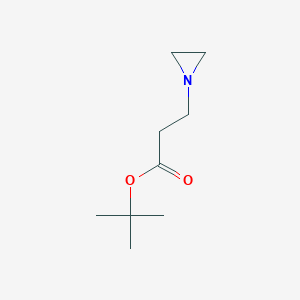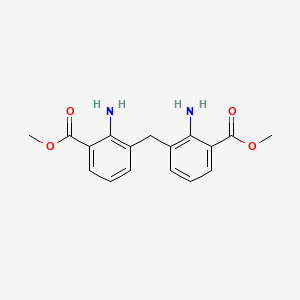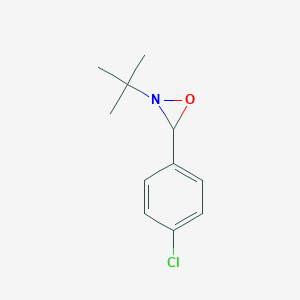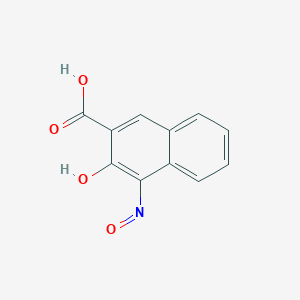
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is an organic compound with the molecular formula C11H7NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxy and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- typically involves the nitration of 2-Naphthalenecarboxylic acid, 3-hydroxy-. The process begins with the introduction of a nitroso group to the naphthalene ring. This can be achieved through the reaction of 2-Naphthalenecarboxylic acid, 3-hydroxy- with nitrous acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are commonly employed.
Major Products
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 3-oxo-4-nitroso-.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.
2-Naphthalenecarboxylic acid, 3-hydroxy-4-sulfo-: Features a sulfonic acid group, which enhances its solubility in water and alters its reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
32446-26-7 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-hydroxy-4-nitrosonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12-16/h1-5,13H,(H,14,15) |
InChI Key |
RHDMMIYGCMOYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)

![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
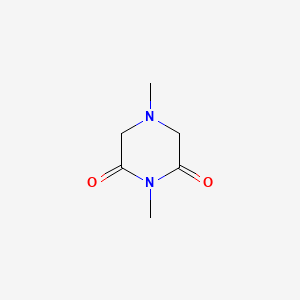

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
